![molecular formula C13H18N2O2 B039994 Benzyl 1,4-diazepane-1-carboxylate CAS No. 117009-97-9](/img/structure/B39994.png)
Benzyl 1,4-diazepane-1-carboxylate
Overview
Description
Benzyl 1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 . It has a molecular weight of 234.29 g/mol . The IUPAC name for this compound is benzyl 1,4-diazepane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of Benzyl 1,4-diazepane-1-carboxylate consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChIKey for this compound is BXDQJVDEALOIQW-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzodiazepines are essential structural motifs commonly found in biologically active compounds and pharmaceutical agents . General and step-economical methods for the direct synthesis of benzodiazepines from simple and easily accessible starting materials remain a continuous challenge for synthetic chemists .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 1,4-diazepane-1-carboxylate include a molecular weight of 234.29 g/mol, an XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass of this compound is 234.136827821 g/mol .Scientific Research Applications
Chemical Synthesis
“Benzyl 1,4-diazepane-1-carboxylate” is used in chemical synthesis . It’s a compound that can be used as a building block in the synthesis of more complex molecules. For instance, it was used in the synthesis of benzyl 4-(2-tert-butoxy-2-oxo-ethyl)-1,4-diazepane-1-carboxylate .
Drug Development
This compound is also used in drug development. Its unique properties make it suitable for various applications in this field. However, the specific drugs that use this compound are not mentioned in the available resources.
Organic Synthesis
In the field of organic synthesis, “Benzyl 1,4-diazepane-1-carboxylate” is used due to its unique structure. It can act as a precursor for the synthesis of other organic compounds.
Catalysis
“Benzyl 1,4-diazepane-1-carboxylate” can also be used in catalysis. Its structure can facilitate certain chemical reactions, although the specific reactions are not detailed in the available resources.
Antibiotic Resistance Research
Interestingly, a related compound, 1-benzyl-1,4-diazepane, has been studied for its effects on antibiotic resistance . It was found to decrease the minimal inhibitory concentration of levofloxacin and other antibiotics and increase ethidium bromide accumulation in E. coli overexpressing efflux pumps .
Membrane Permeability Studies
The same study also found that 1-benzyl-1,4-diazepane increases membrane permeability . This could potentially make “Benzyl 1,4-diazepane-1-carboxylate” useful in research studying cell membranes and their properties.
Mechanism of Action
Target of Action
Benzyl 1,4-diazepane-1-carboxylate primarily targets bacterial cells . The compound has shown significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium, Escherichia coli, Pseudonymous, and Shigella sp. . The primary targets within these bacterial cells are the proteins L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis .
Mode of Action
The compound interacts with its targets by binding to the active sites of the target proteins . This interaction inhibits the normal function of these proteins, leading to a disruption in the bacterial cell’s normal processes . The compound’s mode of action is primarily bacteriostatic, inhibiting bacterial growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the target proteins. The inhibition of L-amino acid deaminase and LcpA ligase disrupts the normal metabolic processes of the bacterial cell, leading to cell death
Pharmacokinetics
The compound’s molecular structure suggests that it may be well-absorbed and distributed within the body
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By binding to and inhibiting the function of key bacterial proteins, the compound disrupts the normal metabolic processes of the bacterial cell, leading to cell death . This makes Benzyl 1,4-diazepane-1-carboxylate a potential candidate for the development of new antimicrobial agents .
properties
IUPAC Name |
benzyl 1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDQJVDEALOIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402703 | |
Record name | Benzyl 1-homopiperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,4-diazepane-1-carboxylate | |
CAS RN |
117009-97-9 | |
Record name | Benzyl 1-homopiperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diazepane, N1-CBZ protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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